![molecular formula C28H25NO2S B14243626 Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate CAS No. 395651-19-1](/img/structure/B14243626.png)
Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with an ethyl ester group at the 3-position and a triphenylmethylsulfanyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced via esterification reactions, where the carboxylic acid group is reacted with ethanol in the presence of an acid catalyst.
Attachment of the Triphenylmethylsulfanyl Group: The triphenylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the triphenylmethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The triphenylmethylsulfanyl group can influence the compound’s binding affinity and specificity, while the pyridine ring can participate in π-π interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate can be compared with other pyridine derivatives and compounds containing triphenylmethylsulfanyl groups:
Similar Compounds:
Eigenschaften
CAS-Nummer |
395651-19-1 |
|---|---|
Molekularformel |
C28H25NO2S |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
ethyl 6-(tritylsulfanylmethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C28H25NO2S/c1-2-31-27(30)22-18-19-26(29-20-22)21-32-28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-20H,2,21H2,1H3 |
InChI-Schlüssel |
JIDFVOSXJAMNBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C=C1)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


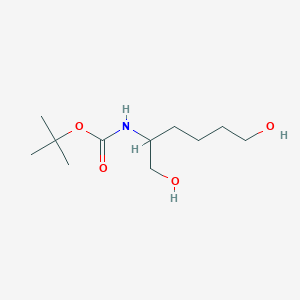
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)

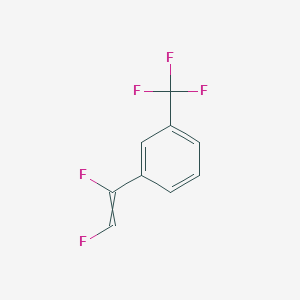
![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
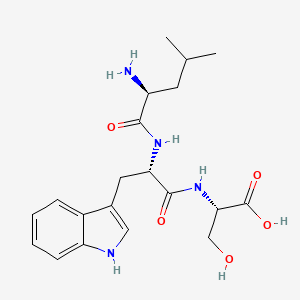


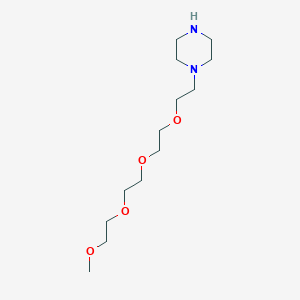
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
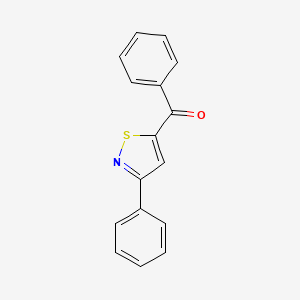
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

